Bathophenanthrolinedisulfonic acid,disodium salt hydrate

Vue d'ensemble

Description

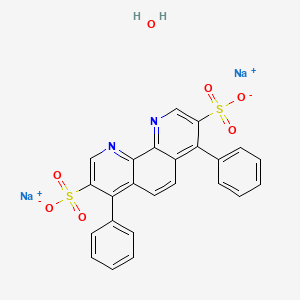

Bathophenanthrolinedisulfonic acid, disodium salt hydrate is a chemical compound with the molecular formula C24H14N2Na2O6S2. It is widely used as a colorimetric reagent for the detection of iron in aqueous solutions without the need for solvent extraction . This compound forms water-soluble complexes with various metals, making it useful in a range of scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bathophenanthrolinedisulfonic acid, disodium salt hydrate is synthesized by sulfonating bathophenanthroline with chlorosulfonic acid (ClSO3H). The process involves adding 0.5 mL of iron-free chlorosulfonic acid to 100 g of bathophenanthroline and heating the mixture over a flame for 30 seconds. After cooling, 10 mL of pure distilled water is carefully added, and the mixture is warmed on a water bath with stirring until all solids dissolve .

Industrial Production Methods

In industrial settings, the production of bathophenanthrolinedisulfonic acid, disodium salt hydrate follows similar principles but on a larger scale. The process is optimized for efficiency and purity, ensuring that the final product meets the required specifications for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Bathophenanthrolinedisulfonic acid, disodium salt hydrate undergoes several types of chemical reactions, including:

Complexation: Forms complexes with metals such as iron and palladium.

Oxidation: Participates in catalytic oxidation reactions, such as the oxidation of 2-hexanol.

Common Reagents and Conditions

Reagents: Chlorosulfonic acid, distilled water, metals (e.g., iron, palladium).

Conditions: Heating, stirring, and controlled addition of reagents.

Major Products

Iron Complexes: Used for colorimetric detection of iron.

Palladium Complexes: Utilized in catalytic oxidation reactions.

Applications De Recherche Scientifique

Analytical Chemistry

BPS is primarily utilized in analytical chemistry for the detection and quantification of metal ions, particularly iron. Its ability to form stable complexes with ferrous ions makes it invaluable in various analytical methods:

- Colorimetric Analysis : BPS serves as a colorimetric reagent for iron detection in aqueous samples, allowing for accurate measurements without the need for solvent extraction .

- Complexometric Titrations : It acts as a chelating agent in complexometric titrations, aiding researchers in determining metal ion concentrations effectively .

Data Table: Analytical Applications of BPS

| Application | Methodology | Key Benefits |

|---|---|---|

| Iron Detection | Colorimetric Analysis | No solvent extraction required |

| Metal Ion Quantification | Complexometric Titrations | High accuracy and reliability |

| Spectrophotometry | UV-Vis Spectroscopy | Sensitive detection of low iron concentrations |

Environmental Monitoring

BPS plays a crucial role in environmental science, particularly in assessing water quality:

- Detection of Heavy Metals : It is used to monitor ferrous ions in water samples, providing essential data for environmental assessments and pollution control .

- Water Quality Testing : BPS is effective in detecting iron levels, which is critical for evaluating the health of aquatic ecosystems.

Case Study: Water Quality Assessment

A study conducted on river water samples demonstrated the effectiveness of BPS in detecting iron contamination. The results indicated significant correlations between BPS readings and known pollution sources, highlighting its utility in environmental monitoring.

Food Industry

In the food industry, BPS is employed to assess the iron content in food products:

- Nutritional Labeling Compliance : It helps food scientists ensure that products meet safety standards and nutritional labeling requirements by accurately measuring iron levels .

Data Table: Food Industry Applications

| Application | Methodology | Key Benefits |

|---|---|---|

| Iron Content Assessment | Colorimetric Analysis | Ensures compliance with nutritional standards |

Pharmaceutical Research

BPS is significant in pharmaceutical research, particularly concerning iron-related diseases:

- Anemia Studies : It aids researchers in studying conditions like anemia by providing insights into iron metabolism and deficiency .

- Drug Development : BPS is used in formulating metal-based drugs, enhancing their efficacy through effective metal ion coordination .

Case Study: Anemia Research

Research involving BPS has contributed to understanding the biochemical pathways affected by iron deficiency, leading to potential therapeutic approaches for anemia treatment.

Material Science

In material science, BPS is utilized for synthesizing novel materials:

- Nanotechnology : It facilitates the development of sensors and nanomaterials where precise iron detection is crucial .

- Catalysis : BPS plays a vital role in catalytic processes by forming water-soluble complexes with transition metals, enhancing reaction efficiency .

Data Table: Material Science Applications

| Application | Methodology | Key Benefits |

|---|---|---|

| Synthesis of Nanomaterials | Chemical Synthesis | Enables precise control over material properties |

| Catalytic Reactions | Coordination Chemistry | Improves reaction rates and selectivity |

Mécanisme D'action

The primary mechanism of action for bathophenanthrolinedisulfonic acid, disodium salt hydrate involves its ability to form complexes with metal ions. For example, it forms a complex with Fe2+, making the iron unavailable to Fe2+ transporters and inhibiting the transport of iron into chloroplasts . This property is crucial for its use in iron detection and chelation studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bathocuproinedisulfonic acid, disodium salt hydrate

- 1,10-Phenanthroline

- Neocuproine

Uniqueness

Bathophenanthrolinedisulfonic acid, disodium salt hydrate is unique due to its high solubility in water and its ability to form stable complexes with a variety of metals. This makes it particularly useful for aqueous iron determination and catalytic oxidation reactions .

Activité Biologique

Bathophenanthrolinedisulfonic acid, disodium salt hydrate (BPS) is a chelating agent primarily recognized for its role in the detection and quantification of iron in various biological and environmental samples. Its ability to form stable complexes with ferrous ions makes it an invaluable tool in analytical chemistry, particularly in colorimetric assays.

- Molecular Formula : C₁₄H₁₄N₂Na₂O₆S₂

- Molecular Weight : 536.487 g/mol

- Melting Point : 300 °C

- Solubility : Soluble in water (100 mg/mL) .

Biological Activity

BPS exhibits significant biological activity, particularly through its iron-chelating properties. This section explores its effects on cellular processes, particularly in yeast and plant systems, as well as its applications in various assays.

Iron Chelation Mechanism

BPS acts as a specific chelator for Fe²⁺ ions, inhibiting their transport into cells, which is crucial for studies on iron metabolism. This property has been utilized to explore the effects of iron deficiency on translation initiation and ribosomal activity in yeast:

- Case Study : A study demonstrated that BPS treatment led to a marked decrease in polysome abundance, indicating a global repression of translation under iron-deficient conditions. The Gcn2-eIF2α pathway was implicated in this repression, highlighting the interplay between iron availability and protein synthesis .

Applications in Plant Biology

BPS is also employed in plant biology to assess iron levels and understand its role in plant growth:

- Quantification Method : A method involving wet acid digestion followed by a colorimetric assay using BPS allows for the quantification of iron in plant tissues. The resulting Fe²⁺-BPS complex exhibits a distinct absorbance at 535 nm, facilitating accurate measurements .

Research Findings

The following table summarizes key research findings related to the biological activity of BPS:

Propriétés

IUPAC Name |

disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCFSBXROICZOX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.